molecular formula C18H15NO4 B2359456 4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone CAS No. 1164540-79-7

4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone

Cat. No.: B2359456
CAS No.: 1164540-79-7
M. Wt: 309.321
InChI Key: LXXNSJKHBYFGQZ-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone is a synthetic organic compound with the molecular formula C18H15NO4 It is known for its unique structure, which includes a furanone ring substituted with methoxy and phenoxyanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone typically involves the condensation of 4-methoxy-2(5H)-furanone with 4-phenoxyaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-methoxy-2(5H)-furanone+4-phenoxyanilineThis compound\text{4-methoxy-2(5H)-furanone} + \text{4-phenoxyaniline} \rightarrow \text{this compound} 4-methoxy-2(5H)-furanone+4-phenoxyaniline→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced furanone derivatives.

    Substitution: The methoxy and phenoxyanilino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce reduced furanone derivatives.

Scientific Research Applications

4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-thiophenone
  • 4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-pyranone

Uniqueness

4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone is unique due to its specific structural features, such as the furanone ring and the presence of methoxy and phenoxyanilino groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

4-methoxy-5-[(4-phenoxyphenyl)iminomethyl]furan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-21-16-11-18(20)23-17(16)12-19-13-7-9-15(10-8-13)22-14-5-3-2-4-6-14/h2-12,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEINLMJUZDUWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC(=C1)O)C=NC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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